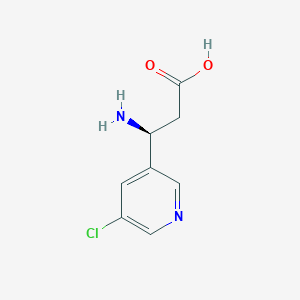
(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid is a compound that features an amino group and a chloropyridine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and 3-aminopropanoic acid.
Coupling Reaction: The key step involves coupling the 5-chloropyridine with 3-aminopropanoic acid. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to ensure maximum yield and purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to handle large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloropyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild heating conditions.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may influence pathways related to neurotransmission, inflammation, or cellular metabolism, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-bromopyridin-3-YL)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-Amino-3-(5-fluoropyridin-3-YL)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
3-Amino-3-(5-methylpyridin-3-YL)propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid imparts unique reactivity and properties compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
HKZWMAVUJOKQBA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl[(4-propoxyphenyl)methyl]amine](/img/structure/B13272887.png)
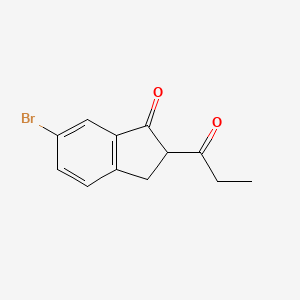
![2-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13272901.png)
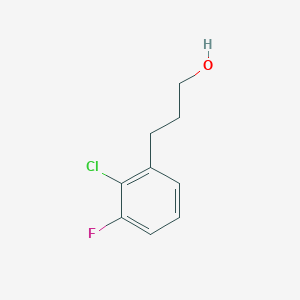
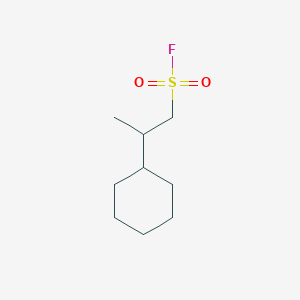
![2-[(Nonan-2-yl)amino]butan-1-ol](/img/structure/B13272919.png)

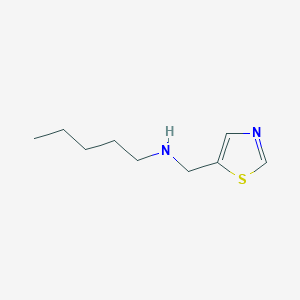
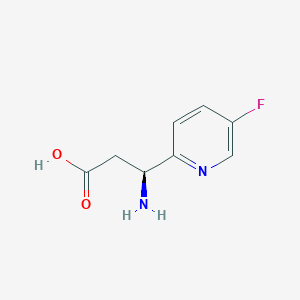
amine](/img/structure/B13272950.png)

![(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13272972.png)
